molecular formula C27H28N2O3S B2474746 N-(2,4-dimethoxyphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide CAS No. 681279-72-1

N-(2,4-dimethoxyphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide

Cat. No. B2474746
CAS RN: 681279-72-1
M. Wt: 460.59
InChI Key: MMUANOOPSYKQAC-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C27H28N2O3S and its molecular weight is 460.59. The purity is usually 95%.
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Scientific Research Applications

Novel Sulfonamide Derivatives as VEGFR-2 Inhibitors

A study by Ghorab et al. (2016) focused on novel sulfonamides with a 3,4-dimethoxyphenyl moiety, revealing their potential as cytotoxic agents and inhibitors of vascular endothelial growth factor receptor (VEGFR)-2. This suggests a role in anticancer therapy, particularly targeting tumor angiogenesis.

Synthesis of N-Substituted Oxadiazole Derivatives for Antibacterial and Enzyme Inhibition

In research by Siddiqui et al. (2014), N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides were synthesized and identified as potential antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme.

Cyclization of N-Acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline

Skladchikov et al. (2013) Skladchikov et al. (2013) described the synthesis and cyclization of atropisomers with a N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline structure, indicating potential for chemical synthesis advancements.

Biological Activity of 2,3-Dimethylindole Derivatives

Avdeenko et al. (2020) Avdeenko et al. (2020) explored the synthesis of new 2,3-dimethylindole derivatives, revealing their potential biological activities such as enzyme inhibition and treatment of phobic disorders.

Synthesis and Conformational Analysis of N-(2,4-Dichlorophenyl) Derivatives

Kataev et al. (2021) Kataev et al. (2021) synthesized N-(2,4-dichlorophenyl) derivatives and analyzed their structure and conformation, contributing to the understanding of molecular behavior in various solvents.

Benzyl and Sulfonyl Derivatives as Potential Antibacterial and Anthelmintic Agents

Khan et al. (2019) Khan et al. (2019) synthesized derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide and evaluated them for their antibacterial, antifungal, and anthelmintic activity.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3S/c1-18-9-10-19(2)20(13-18)15-29-16-26(22-7-5-6-8-24(22)29)33-17-27(30)28-23-12-11-21(31-3)14-25(23)32-4/h5-14,16H,15,17H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUANOOPSYKQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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